molecular formula C16H20N2O4S B4938704 4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE

4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B4938704
M. Wt: 336.4 g/mol
InChI Key: CNHJZJVZEVDQQG-UHFFFAOYSA-N
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Description

4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[321]OCTAN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCTAN-3-YL}BENZENE-1-SULFONAMIDE include:

  • 1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl-acetic acid
  • 1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl-methyl 2-(1,3-dimethylbutylidene)hydrazinecarbodithioate

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the sulfonamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-15(2)12-8-9-16(15,3)14(20)18(13(12)19)10-4-6-11(7-5-10)23(17,21)22/h4-7,12H,8-9H2,1-3H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHJZJVZEVDQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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